4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine
CAS No.: 2091731-54-1
Cat. No.: VC3168916
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol
* For research use only. Not for human or veterinary use.
![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine - 2091731-54-1](/images/structure/VC3168916.png)
Specification
CAS No. | 2091731-54-1 |
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Molecular Formula | C12H21N3 |
Molecular Weight | 207.32 g/mol |
IUPAC Name | 4-(1-butan-2-ylpyrazol-4-yl)piperidine |
Standard InChI | InChI=1S/C12H21N3/c1-3-10(2)15-9-12(8-14-15)11-4-6-13-7-5-11/h8-11,13H,3-7H2,1-2H3 |
Standard InChI Key | FSWDVHCIINJDPA-UHFFFAOYSA-N |
SMILES | CCC(C)N1C=C(C=N1)C2CCNCC2 |
Canonical SMILES | CCC(C)N1C=C(C=N1)C2CCNCC2 |
Introduction
Chemical Structure and Properties
Structural Analysis
4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine consists of three key structural components: a piperidine ring, a pyrazole ring, and a butan-2-yl (sec-butyl) substituent. The piperidine is a six-membered saturated heterocycle containing one nitrogen atom, while the pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this molecule, the pyrazole ring is attached at its 4-position to the 4-position of the piperidine ring, creating a linked bicyclic system. The butan-2-yl group is attached to the N1 position of the pyrazole ring, introducing asymmetry and potentially affecting the compound's pharmacokinetic properties.
Physicochemical Properties
While specific experimental data for 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is limited, its properties can be predicted based on structural characteristics and comparison with similar compounds. The presence of both basic nitrogen atoms in the piperidine and pyrazole rings suggests the compound would exhibit basic characteristics with potential for protonation under physiological conditions. The sec-butyl group contributes hydrophobicity, potentially enhancing membrane permeability.
Comparative Structural Features
Structural Feature | Description | Potential Impact |
---|---|---|
Piperidine ring | Six-membered saturated heterocycle with nitrogen | Contributes to basicity; common in CNS-active compounds |
Pyrazole ring | Five-membered aromatic heterocycle with two nitrogen atoms | Provides hydrogen bond acceptors; common in enzyme inhibitors |
4-position linkage | Connection between piperidine and pyrazole | Creates specific spatial orientation affecting binding properties |
Butan-2-yl substituent | Secondary butyl group on pyrazole N1 | Adds lipophilicity; may contain a chiral center |
Secondary amine | Unsubstituted nitrogen in piperidine | Potential site for hydrogen bonding or further derivatization |
Synthetic Approaches
Key Intermediate Synthesis
The preparation would likely require the initial synthesis of 1-(butan-2-yl)-1H-pyrazole as a key intermediate. This could be achieved through N-alkylation of pyrazole with an appropriate sec-butyl halide or sulfonate under basic conditions. The regioselectivity of this alkylation is crucial to ensure substitution at the desired nitrogen position of the pyrazole ring.
Coupling Strategies
Several coupling strategies could be employed to connect the substituted pyrazole to the piperidine ring. Based on approaches used for similar compounds, these might include:
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Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a 4-halogenated 1-(butan-2-yl)-1H-pyrazole and a 4-metallated piperidine derivative
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Direct C-H activation of the pyrazole ring followed by coupling with a piperidine derivative
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Construction of the pyrazole ring directly on a piperidine-containing precursor
Predicted Analytical Characterization
NMR Spectroscopy
The 1H NMR spectrum of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine would likely show characteristic signals for:
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Pyrazole protons (typically 7.0-8.0 ppm)
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Piperidine methylene and methine protons (1.5-3.5 ppm)
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Sec-butyl group signals, including a potentially complex pattern due to the chiral center
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NH proton of the piperidine (variable chemical shift depending on conditions)
The 13C NMR would exhibit signals for the aromatic pyrazole carbons (120-150 ppm), aliphatic piperidine carbons (25-50 ppm), and the sec-butyl carbon atoms.
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak corresponding to the molecular weight of C12H21N3, along with fragmentation patterns typical of piperidine and pyrazole-containing compounds.
Chromatographic Properties
Chromatographic analysis would be valuable for assessing the purity of synthesized 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry would be suitable techniques for this purpose. The compound would likely exhibit moderate retention on reverse-phase HPLC columns due to its balanced hydrophilic-lipophilic properties.
Comparative Analysis with Related Compounds
Structural Comparison with Known Bioactive Molecules
Pharmacophore Analysis
The key pharmacophoric elements in 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine include:
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Basic nitrogen atom in the piperidine ring (potential for ionic interactions)
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Pyrazole nitrogen atoms (hydrogen bond acceptors)
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Aromatic pyrazole ring (π-π interactions)
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Lipophilic sec-butyl group (hydrophobic interactions)
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Specific spatial arrangement created by the 4,4'-connection between the rings
These elements could contribute to binding with biological targets, particularly protein binding pockets that accommodate such structural features.
Research Applications and Future Directions
Structure Optimization Strategies
For optimizing the biological activity of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine, several modification strategies could be explored:
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Substitution on the pyrazole ring to modulate electronic properties
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Functionalization of the piperidine nitrogen to introduce additional binding elements
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Modification of the sec-butyl group to alter lipophilicity or introduce additional functional groups
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Exploration of stereochemical effects by separating and testing individual enantiomers
Analytical Method Development
The development of robust analytical methods for the characterization and quality control of 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine would be essential for research applications. This would include optimized chromatographic conditions, spectroscopic methods, and purity assessment protocols similar to those employed for analogous pyrazole-piperidine compounds.
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